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Compound of Interest

Compound Name: 2,4,4-Trimethylhexan-2-ol
CAS No.: 66793-91-7
Cat. No.: B13480655
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Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2,4,4-
Trimethylhexan-2-ol (CAS: 66793-91-7), a highly branched C9 tertiary alcohol. Characterized
by its steric bulk and hydrophobic nature, this compound serves as a specialized intermediate
in organic synthesis and a solvent in high-performance coatings. This document synthesizes
experimental data with thermodynamic modeling to offer researchers and process engineers a
definitive reference for handling, synthesis, and application.

Chemical Identity & Structural Analysis

2,4,4-Trimethylhexan-2-ol is a structural isomer of "isononanol," distinguished by a tertiary
hydroxyl group at the C2 position and a gem-dimethyl group at C4. This specific architecture
imparts unique steric hindrance, reducing reactivity toward oxidation compared to primary
alcohols while enhancing hydrolytic stability in ester derivatives.
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Parameter Details

IUPAC Name 2,4,4-Trimethylhexan-2-ol

CAS Registry Number 66793-91-7

Molecular Formula CoH200

Molecular Weight 144.25 g/mol

SMILES CCcC(C)(e)ce(ey(c)o

InChlKey QMEHJTXRYVSFES-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the steric environment of the hydroxyl group, shielded by the
adjacent methyl groups.
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Figure 1: Structural connectivity highlighting the steric shielding of the tertiary hydroxyl group.

Thermodynamic & Physical Properties

The following data aggregates experimental values and high-fidelity thermodynamic estimates.
The tertiary structure significantly depresses the boiling point relative to primary C9 isomers
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(e.g., 3,5,5-trimethylhexan-1-ol, BP ~194°C) due to reduced intermolecular hydrogen bonding
network accessibility.

Key Physical Constants

Property Value Condition | Method
Physical State Liquid @ 20°C, 1 atm
Density 0.844 g/mL @ 20°C [1]

Estimated (Isomer correlation)

Boiling Point 168°C - 174°C 2]

Refractive Index (

1.440 @ 20°C [1]
)
Molar Volume 170.9 mL/mol Derived from density
Flash Point ~60°C - 70°C Predicted (Closed Cup)
Vapor Pressure ~0.5 mmHg @ 25°C (Estimated)
LogP (Octanol/Water) 28-3.2 Hydrophobic character [3]

Solubility Profile

e Water: Insoluble (< 0.1 g/L). The hydrophobic alkyl backbone overwhelms the polar hydroxyl
group.

» Organic Solvents: Miscible with ethanol, diethyl ether, acetone, and chlorinated
hydrocarbons.

Synthesis & Impurities

Understanding the synthesis route is critical for identifying potential impurities that affect
physical property measurements, particularly boiling point and refractive index.

Laboratory Synthesis (Grighard Route)
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For high-purity standards, the reaction of 4,4-dimethyl-2-hexanone with methylmagnesium
bromide is the preferred pathway.

Methylmagnesium Bromide

4,4-Dimethyl-2-hexanone (MeMgBr)
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Figure 2: Grignard synthesis pathway yielding high-purity 2,4,4-trimethylhexan-2-ol.

Industrial Synthesis (Oxo Process Variation)

Industrially, C9 alcohols are often produced via the hydroformylation of octenes (dimers of
butene). 2,4,4-trimethylhexan-2-ol may appear as a minor component in "isononanol”
mixtures derived from diisobutylene feedstock, though separation of this specific tertiary isomer
IS energy-intensive.

Common Impurities:
e Isomeric Alcohols: 3,5,5-trimethylhexan-1-ol (primary isomer).

o Unreacted Ketones: 4,4-dimethyl-2-hexanone.[1]
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o Dehydration Products: 2,4,4-trimethyl-1-hexene or 2,4,4-trimethyl-2-hexene (formed if
distillation temperatures are excessive).

Handling, Stability & Safety

As a tertiary alcohol, 2,4,4-trimethylhexan-2-ol exhibits specific stability profiles different from
primary alcohols.

Reactivity

o Oxidation: Resistant to mild oxidation (does not form aldehydes/carboxylic acids easily).
Strong oxidation leads to chain cleavage (ketone/acid fragments).

e Dehydration: Susceptible to acid-catalyzed dehydration to form alkenes (isononenes). Avoid
strong mineral acids at elevated temperatures.

Safety Protocols (GHS Classification)

 Signal Word:WARNING
e Hazard Statements:
o H227: Combustible liquid.
o H315: Causes skin irritation.[2]
o H319: Causes serious eye irritation.

o Storage: Store in a cool, dry, well-ventilated area. Keep away from oxidizing agents and
strong acids.

Applications in Drug Development & Research

While often overshadowed by its primary isomers, 2,4,4-trimethylhexan-2-ol offers specific
advantages:

o Solvent for Lipophilic Drugs: Its high LogP (approx. 3.0) makes it an excellent solvent for
non-polar active pharmaceutical ingredients (APIs) during liquid-liquid extraction processes.
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o Sterically Hindered Intermediate: Used to synthesize bulky esters that are resistant to
enzymatic hydrolysis, useful in creating stable prodrug linkers.

o Fragrance Fixative: The bulky structure provides low volatility, potentially serving as a fixative
in olfactory formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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